molecular formula C7H6ClIO B6164132 5-chloro-2-iodo-4-methylphenol CAS No. 2088368-74-3

5-chloro-2-iodo-4-methylphenol

Cat. No.: B6164132
CAS No.: 2088368-74-3
M. Wt: 268.5
InChI Key:
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Description

5-chloro-2-iodo-4-methylphenol is an organic compound with the molecular formula C7H6ClIO It is a halogenated phenol, characterized by the presence of chlorine and iodine atoms attached to a methylphenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

5-chloro-2-iodo-4-methylphenol can be synthesized through several methods. One common approach involves the direct iodination of 2-methylphenol in aqueous alcohol solvents using a reagent prepared in situ from sodium hypochlorite and sodium iodide . This method ensures the selective introduction of iodine at the desired position on the phenol ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-iodo-4-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Depending on the nucleophile, products can include various substituted phenols.

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and other reduced derivatives.

    Coupling: Biaryl compounds and other coupled products.

Mechanism of Action

The mechanism of action of 5-chloro-2-iodo-4-methylphenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. The halogen atoms can also participate in halogen bonding, further modulating its activity. These interactions can lead to changes in cellular processes, making it a valuable compound in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-iodo-4-methylphenol is unique due to the presence of both chlorine and iodine atoms on the phenol ring, which imparts distinct chemical reactivity and potential for diverse applications. The combination of these halogens with the phenolic group enhances its utility in various synthetic and research applications.

Properties

CAS No.

2088368-74-3

Molecular Formula

C7H6ClIO

Molecular Weight

268.5

Purity

95

Origin of Product

United States

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